molecular formula C15H21BrN2O2 B4924030 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B4924030
M. Wt: 341.24 g/mol
InChI Key: IWXMUXUIRGTJHF-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a synthetic compound that is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves its interaction with dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide are complex and depend on the specific receptors it interacts with. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood, cognition, and behavior. It has also been shown to modulate the activity of GABAergic and glutamatergic neurons, which are involved in the regulation of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments include its selectivity for dopamine and serotonin receptors, its ability to modulate neurotransmitter release, and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to study its interactions with other neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems. Additionally, future research could focus on developing derivatives of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved selectivity and solubility properties.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide in the presence of a base to produce 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 1-methyl-4-piperidinol in the presence of a coupling reagent to produce 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has also been used as a tool to study the role of dopamine and serotonin receptors in the brain.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXMUXUIRGTJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

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